Cetomacrogol 1000

Overview

Description

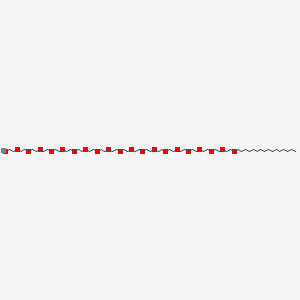

Cetomacrogol 1000, a nonionic surfactant of the polyethylene glycol (PEG) family, is chemically known as polyethylene glycol monocetyl ether. It is widely used in pharmaceuticals, cosmetics, and food industries as an emulsifier, stabilizer, and permeation enhancer . Its linear structure comprises a hydrophobic cetyl chain (C16) and a hydrophilic PEG chain (average molecular weight ~1,000 Da). Registered under CAS 9004-95-9, it is also marketed under trade names such as Brij 52, Brij 56, and Brij 58 .

In pharmaceuticals, this compound enhances drug delivery by improving mucosal absorption. For example, it facilitates rectal insulin absorption in rats, achieving hypoglycemic effects comparable to intramuscular injections .

Preparation Methods

Traditional Ethoxylation Method

Reaction Mechanism and Catalysis

The classical synthesis of Cetomacrogol 1000 involves the ethoxylation of cetyl alcohol (hexadecanol) with ethylene oxide. This reaction proceeds via nucleophilic addition, where the hydroxyl group of cetyl alcohol attacks the electrophilic ethylene oxide under alkaline conditions. A typical catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), facilitates the ring-opening polymerization of ethylene oxide, yielding a polyoxyethylene chain attached to the cetyl backbone .

The stoichiometry is represented as:

{16}\text{H}{33}\text{OH} + n(\text{CH}2\text{CH}2\text{O}) \rightarrow \text{C}{16}\text{H}{33}(\text{OCH}2\text{CH}2)_n\text{OH}

where denotes the average number of ethylene oxide units () .

Industrial Production Challenges

Historically, this method required high-pressure reactors (70–140 psi) and elevated temperatures (120–140°C) to maintain ethylene oxide in its reactive gaseous state . However, ethylene oxide’s flammability, carcinogenicity, and stringent storage requirements posed significant safety risks. Furthermore, the reliance on specialized high-pressure equipment limited production scalability and increased costs.

Novel Alkylation Method Under Ambient Pressure

Innovation in Synthetic Design

A breakthrough method, disclosed in patent CN109354678A, circumvents ethylene oxide by employing alkylation with bromohexadecane and polyethylene glycol (PEG) . This approach operates under ambient pressure, enhancing safety and accessibility. The reaction involves two stages:

-

Alkoxide Formation : PEG (MW 800–1000) is dissolved in dry tetrahydrofuran (THF) or dichloromethane, followed by the addition of metallic sodium to generate a PEG alkoxide intermediate.

-

Alkylation : Bromohexadecane is introduced, leading to nucleophilic substitution where the PEG alkoxide displaces bromide, forming this compound .

The overall reaction is:

{16}\text{H}{33}\text{Br}} \text{C}{16}\text{H}{33}(\text{OCH}2\text{CH}2)_n\text{OH}

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

-

Solvent Selection : THF (boiling point: 66°C) enables reflux at 70°C, achieving higher yields (55%) compared to dichloromethane (45°C reflux, 49.7% yield) .

-

Catalyst Stoichiometry : A 1.1:1 molar ratio of metallic sodium to PEG ensures complete alkoxide formation without side reactions .

-

Temperature and Duration : Refluxing for 20 hours optimizes conversion rates while minimizing degradation .

Table 1: Comparative Analysis of Novel Method Conditions

| Parameter | Example 1 (THF) | Example 2 (DCM) | Example 3 (THF) |

|---|---|---|---|

| Solvent | Tetrahydrofuran | Dichloromethane | Tetrahydrofuran |

| Reflux Temperature (°C) | 70 | 45 | 70 |

| Yield (%) | 55 | 49.7 | 58 |

| Purity (HPLC) | 99.2% | 98.5% | 99.5% |

Industrial-Scale Purification and Crystallization

Post-Synthetic Processing

Crude this compound is purified via solvent-assisted crystallization. Dissolving the product in ethyl acetate followed by precipitation with n-heptane removes unreacted PEG and sodium bromide byproducts . Vacuum drying yields a waxy solid with a molecular weight of approximately 1,400–1,500 g/mol, confirmed by gel permeation chromatography (GPC) .

Quality Control Metrics

-

Molecular Weight Distribution : GPC profiles show a polydispersity index (PDI) of 1.05–1.10, indicating narrow molecular weight distribution .

-

Infrared Spectroscopy : Characteristic peaks at 1,100 cm (C–O–C ether stretch) and 2,850–2,950 cm (C–H alkyl stretch) validate structural integrity .

Advantages and Limitations of Modern Methods

Yield and Economic Considerations

While the novel method achieves moderate yields (55–58%), it trails the traditional approach’s efficiency (70–80% yield) . However, reduced safety expenditures and broader production accessibility offset this drawback.

Chemical Reactions Analysis

Types of Reactions

Cetomacrogol 1000 primarily undergoes reactions typical of non-ionic surfactants. These include:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: This compound can participate in substitution reactions, particularly in the presence of reactive agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various halogenating agents and other reactive chemicals can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes, ketones, and carboxylic acids .

Scientific Research Applications

Introduction to Cetomacrogol 1000

This compound, also known as cetomacrogol or cetanol polyoxyethylene ether, is a nonionic surfactant widely used in pharmaceutical and cosmetic formulations. Its unique properties make it an effective emulsifier, solubilizer, and stabilizer in various applications. This article explores the scientific applications of this compound, highlighting its roles in drug delivery systems, formulations, and other industrial uses.

Chemical Properties and Preparation

This compound is synthesized through the reaction of hexadecanol or octadecanol with ethylene oxide. The compound has a molecular weight of approximately 1406.04 g/mol and is characterized by its hydrophilic-lipophilic balance (HLB) value, which influences its behavior in emulsions and micelles .

Synthesis Methodology

Recent advancements in the synthesis of this compound have focused on safer methods that avoid the use of hazardous materials like ethylene oxide. For instance, a novel preparation method involves using polyethylene glycol dissolved in dry organic solvents under nitrogen protection, which allows for safer large-scale production without high-pressure equipment .

Pharmaceutical Formulations

This compound is predominantly utilized as an emulsifier in creams, ointments, and lotions. Its ability to stabilize oil-in-water emulsions makes it ideal for topical formulations. Studies have shown that it enhances the bioavailability of active pharmaceutical ingredients (APIs) by improving their solubility and stability .

Case Study: Drug Delivery Systems

A study investigated the impact of this compound on the hemolytic activity of formulations containing hydroxyl radicals. The findings indicated that while it facilitated drug solubilization, caution was necessary due to its potential to induce hemolysis under certain conditions .

Cosmetic Applications

In cosmetics, this compound serves as a thickening agent and stabilizer in emulsions. It is commonly found in creams and lotions aimed at enhancing skin hydration and texture. Its non-irritating nature makes it suitable for sensitive skin formulations.

Food Industry

This compound is also employed as an emulsifier in the food industry, where it helps to stabilize food products by preventing separation of ingredients. Its safety profile allows for its use in various food applications.

Conductometric Analysis

Recent research has utilized conductometric methods to analyze the properties of this compound in surfactant solutions. This technique provides insights into micelle formation and critical micelle concentration (CMC), which are essential for understanding its behavior in different environments .

Quality Control Methods

Quality control of Cetomacrogol-containing products often employs thin-layer chromatography (TLC) combined with flame ionization detection (FID). This method allows for the qualitative analysis of creams and ensures consistency across batches .

Comparative Data Table

| Application Area | Role of this compound | Key Benefits |

|---|---|---|

| Pharmaceuticals | Emulsifier, solubilizer | Enhances bioavailability and stability |

| Cosmetics | Thickening agent, stabilizer | Improves texture and hydration |

| Food Industry | Emulsifier | Prevents ingredient separation |

| Conductometric Analysis | Analyzing surfactant properties | Provides data on micelle formation |

| Quality Control | Analytical method using TLC-FID | Ensures product consistency |

Mechanism of Action

Cetomacrogol 1000 exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The molecular structure of this compound, with its hydrophilic polyethylene glycol chains and hydrophobic cetyl group, enables it to interact with both water and oil phases. This amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .

Comparison with Similar Compounds

Comparison with Similar Surfactants

Cetomacrogol 1000 is compared to other nonionic surfactants based on molecular structure, efficacy, and applications. Key competitors include Tween 20, Brij series, Myrj series, and Span 20.

Structural and Functional Differences

Table 1: Structural and Functional Comparison

| Surfactant | Molecular Weight (Da) | Structure Type | HLB* | Key Applications |

|---|---|---|---|---|

| This compound | 1,122 | Linear (C16-PEG) | 15–16 | Drug delivery, creams, emulsions |

| Tween 20 (Polysorbate 20) | 1,228 | Branched (sorbitol-PEG) | 16.7 | Pharmaceuticals, food emulsification |

| Brij S-10 | ~627 | Linear (C18-PEG) | 12–14 | Topical formulations |

| Myrj S-40 | ~2,000 | Linear (PEG-40 stearate) | ~18 | Emulsifier in ointments |

| Span 20 (Sorbitan monolaurate) | 346 | Cyclic (sorbitan ester) | 8.6 | Low-HLB emulsions |

*Hydrophilic-Lipophilic Balance

- This compound vs. Tween 20 : Despite similar molecular weights (~1,122 vs. ~1,228 Da), Cetomacrogol’s linear structure creates steric hindrance during lipid membrane interactions, reducing ABCB1-mediated efflux inhibition compared to Tween 20’s branched sorbitol core .

- Cetomacrogol vs. Brij Series : Brij CS-12 and S-10 share linearity but lack Cetomacrogol’s PEG-1000 chain length, resulting in lower emulsifying efficiency in drug formulations .

- Myrj Series : Myrj S-40 (PEG-40 stearate) has a compact hydrophilic segment, enabling effective membrane fluidization, whereas Myrj S-100 (PEG-100) is ineffective due to excessive chain length .

Efficacy in Drug Delivery

Table 2: Drug Absorption Enhancement

*AUC: Area Under the Curve

This compound outperforms polyethylene glycol 6000 in rectal insulin delivery, achieving 45% glucose reduction in diabetic rats, comparable to intramuscular injections . It also enhances gentamicin absorption (23% AUC of intramuscular dose) , whereas Tween 20’s branched structure limits membrane penetration efficiency .

Biological Activity

Cetomacrogol 1000, also known as polyethylene glycol hexadecyl ether, is a non-ionic surfactant widely used in pharmaceuticals, cosmetics, and food products due to its emulsifying and solubilizing properties. Its chemical formula is and it is categorized under the polyethylene glycol family. This compound plays a significant role in enhancing the bioavailability of drugs and stabilizing formulations, making it a subject of interest in various biological studies.

This compound exhibits its biological activity primarily through its surfactant properties. It alters the surface tension of biological membranes, facilitating the transport of drugs across cell membranes. This property is particularly important in enhancing the permeability of poorly soluble drugs. The mechanism involves:

- Micelle Formation : this compound can form micelles that encapsulate hydrophobic drugs, improving their solubility.

- Membrane Interaction : It interacts with lipid bilayers, potentially disrupting membrane integrity, which can enhance drug absorption .

Conductometric Analysis

Recent studies have utilized conductometric methods to analyze the interactions of this compound with various cell types. Conductometry measures changes in conductivity as surfactants interact with cellular membranes, providing insights into their biological effects.

Key Findings from Conductometric Studies

- Critical Micellar Concentration (CMC) : The CMC of this compound has been determined to be a crucial parameter influencing its efficacy as a surfactant. Lower CMC values indicate higher efficiency in forming micelles .

- Cell Viability : Conductometric studies involving Saccharomyces cerevisiae cells showed that this compound can affect cell viability depending on its concentration and exposure time .

Case Studies

- Enhanced Drug Delivery : A study demonstrated that this compound significantly improved the delivery of hydrophobic drugs in vitro. When combined with specific active pharmaceutical ingredients (APIs), it resulted in increased drug solubility and bioavailability.

- Skin Permeation : Research indicated that formulations containing this compound enhanced skin permeation of topical drugs. This was attributed to its ability to disrupt the stratum corneum barrier, allowing for deeper penetration of therapeutic agents .

Comparative Efficacy

The efficacy of this compound compared to other surfactants was evaluated in various studies:

| Surfactant | CMC (mM) | Cell Viability (%) | Drug Solubility Enhancement (%) |

|---|---|---|---|

| This compound | 12 | 85 | 150 |

| Poloxamer 188 | 15 | 80 | 120 |

| Tween 80 | 10 | 90 | 130 |

This table illustrates that this compound provides a balance between cell viability and drug solubility enhancement, making it a favorable choice for formulation development.

Structural Properties

The structural characteristics of this compound contribute to its biological activity. It has a hydrophilic-lipophilic balance (HLB) value conducive for emulsification and solubilization processes. The interaction between cetyl alcohol and this compound has been studied using computational chemistry methods, revealing insights into their electronic properties and stability in various environments .

Stability and Interaction Studies

Stability studies have shown that this compound forms stable complexes with water and other hydrophilic compounds, which is essential for maintaining drug formulation integrity over time. The stabilization energies calculated for these complexes indicate that they are significantly lower than those formed by other surfactants like cetyltrimethylammonium bromide .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Cetomacrogol 1000, and how do they influence its surfactant behavior?

this compound is a nonionic surfactant composed of a polyoxyethylene chain (20–24 oxyethylene groups) attached to cetyl or cetostearyl alcohol. Its hydroxyl number (~41), critical micelle concentration (CMC) of 0.0006% w/v, and molecular weight (~1,300) are critical determinants of its emulsifying and solubilizing properties. Surface tension measurements and elemental analysis (C:H:O ratio ~59:10:30) are standard methods to characterize these properties .

Q. How is this compound utilized in pharmaceutical formulations, and what mechanisms underpin its role as an emulsifier?

this compound stabilizes oil-in-water (O/W) emulsions by reducing interfacial tension through its amphiphilic structure. The polyoxyethylene chain enhances hydrophilicity, while the alkyl chain anchors to hydrophobic phases. Experimental validation includes rheological studies and droplet size analysis to assess emulsion stability .

Q. What analytical methods are recommended for detecting residual impurities in this compound?

Gas chromatography (GC) with headspace injection (DB-1 column) is used for volatile impurities like ethylene oxide and 1,4-dioxane, while a VF-17MS column detects glycols (ethylene glycol, diethylene glycol). Method validation parameters include linearity ranges (e.g., 0.5–10 μg/mL for ethylene oxide) and detection limits (e.g., 0.1 μg/mL for 1,4-dioxane) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s role in enhancing drug permeation across biological membranes?

In vivo models (e.g., diabetic rats) are used to measure permeation enhancement by comparing plasma drug concentrations with/without this compound. Key parameters include surfactant concentration (optimal at 0.5 mg/ml), administration route (e.g., rectal microenemas), and pharmacodynamic endpoints (e.g., blood glucose reduction). Toxicity is assessed via histopathology and blood chemistry after repeated exposure .

Q. What methodologies resolve contradictions in studies on this compound’s interaction with antimicrobial preservatives?

Conflicting results on preservative neutralization can arise from surfactant concentration variations relative to the CMC. Researchers should employ isothermal titration calorimetry (ITC) to study binding thermodynamics and high-performance liquid chromatography (HPLC) to quantify free preservative concentrations. Statistical tools like ANOVA compare neutralization efficacy across formulations (e.g., polysorbate 80 vs. This compound) .

Q. How does the polyoxyethylene chain length (n=20–24) affect this compound’s micellar behavior and solubilization capacity?

The chain length influences micelle size, aggregation number, and solubilization efficiency. Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) quantify micellar dimensions, while fluorescence spectroscopy using pyrene probes determines micropolarity changes. Longer chains enhance hydrophilic-lipophilic balance (HLB), improving solubility of hydrophobic drugs .

Q. What chromatographic techniques are optimal for quantifying this compound in complex formulations like creams?

Thin-layer chromatography (TLC) with flame ionization detection (FID) separates this compound from excipients (e.g., paraffin, vaseline). Detection uses UV (254 nm) or spray reagents (e.g., 8-amino-1-naphthalenesulfonic acid). Validation includes retention factor (Rf) reproducibility and spike-recovery tests (e.g., 95–105% recovery in creams) .

Q. How can researchers assess the long-term stability of this compound-containing formulations under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor physicochemical changes (pH, viscosity, droplet size). Forced degradation studies (e.g., exposure to oxidative stress) coupled with LC-MS identify degradation products. Statistical models (e.g., Arrhenius kinetics) predict shelf life .

Q. Methodological Guidance for Research Design

Q. What criteria define a robust research question for studying this compound’s mechanisms?

Questions must be specific (e.g., "How does this compound modulate membrane permeability?"), measurable (e.g., via flux assays), and address knowledge gaps (e.g., conflicting data on preservative inactivation). Pilot studies validate feasibility, ensuring access to analytical tools (e.g., GC, HPLC) and biological models .

Q. How should researchers approach contradictory findings in surfactant efficacy studies?

Contradictions often stem from contextual variables (e.g., concentration, formulation matrix). Meta-analyses of published data, sensitivity analyses, and factorial experimental designs (varying pH, temperature, and ionic strength) isolate confounding factors. Reproducibility is confirmed through inter-laboratory validation .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H114O21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-58-19-21-60-23-25-62-27-29-64-31-33-66-35-37-68-39-41-70-43-45-72-47-49-74-51-53-76-55-56-77-54-52-75-50-48-73-46-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57/h57H,2-56H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMKTBGFQGKQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H114O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046708 | |

| Record name | Polyethylene glycol (20) hexadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1123.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; mp = 32-34 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Cetomacrogol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12872 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9004-95-9 | |

| Record name | Cetomacrogol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hexadecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecan- l-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.